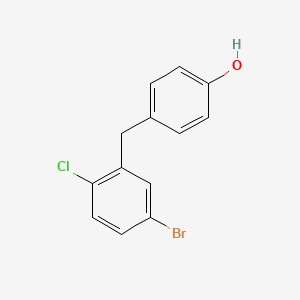
2,6-二氯-4-氟苯硼酸
描述
“2,6-Dichloro-4-fluorophenylboronic acid” is a chemical compound with the CAS Number: 1451392-99-6 . It has a molecular weight of 208.81 . The compound is typically stored at -20°C in a hygroscopic, inert atmosphere . It is a solid substance that is white to off-white in color .
Molecular Structure Analysis
The molecular formula of “2,6-Dichloro-4-fluorophenylboronic acid” is C6H4BCl2FO2 . The InChI Code is 1S/C6H4BCl2FO2/c8-4-1-3 (10)2-5 (9)6 (4)7 (11)12/h1-2,11-12H .Chemical Reactions Analysis
While specific chemical reactions involving “2,6-Dichloro-4-fluorophenylboronic acid” are not available, boronic acids are known to be involved in various reactions. For example, they are used in Suzuki coupling reactions .Physical And Chemical Properties Analysis
The melting point of “2,6-Dichloro-4-fluorophenylboronic acid” is between 145 - 147°C, and its predicted boiling point is 320.1±52.0 °C . The compound has a predicted density of 1.55±0.1 g/cm3 . It is slightly soluble in acetonitrile and chloroform . The predicted pKa value is 8.08±0.58 .科学研究应用
Sensing Applications
2,6-Dichloro-4-fluorophenylboronic acid: is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is pivotal for the development of both homogeneous assays and heterogeneous detection systems. The compound’s boronic acid group can form reversible covalent complexes with sugars and other diols, making it an excellent receptor for bioanalytes in sensor technologies.
Biological Labelling and Protein Manipulation
The compound’s reactivity with diols also allows it to be used in biological labelling and protein manipulation . It can be employed to modify proteins, which is essential for understanding protein functions and interactions in biological systems. This application is particularly significant in the study of glycoproteins and other post-translationally modified proteins.
Development of Therapeutics
Boronic acids, including 2,6-Dichloro-4-fluorophenylboronic acid , are being explored for their potential in therapeutic development . Their unique properties allow them to interact with enzymes and other biological molecules, which can be leveraged to create new medications. For instance, boronic acids have been used to inhibit proteasomes, which are promising targets for cancer therapy.
Separation Technologies
In the field of separation technologies, 2,6-Dichloro-4-fluorophenylboronic acid can be used to facilitate the separation of different biomolecules . Its ability to bind to certain sugars can be exploited in chromatography and other separation methods, which is valuable for purifying complex biological mixtures.
Electrophoresis of Glycated Molecules
The compound is also used in the electrophoresis of glycated molecules . This application is important for the analysis of glycosylated hemoglobin in diabetes management, as well as for the separation and characterization of other glycated proteins.
Controlled Release Systems
2,6-Dichloro-4-fluorophenylboronic acid: plays a role in the creation of polymers for controlled release systems . These systems can be designed to respond to the concentration of glucose, making them useful for insulin delivery in the treatment of diabetes.
Analytical Methods
The boronic acid moiety of the compound is used as a building block for microparticles in analytical methods . These microparticles can be engineered to have specific interactions with target molecules, enhancing the sensitivity and selectivity of various analytical techniques.
Organic Synthesis
Lastly, 2,6-Dichloro-4-fluorophenylboronic acid is a valuable reagent in organic synthesis . It can be used in Suzuki coupling reactions, which are pivotal for constructing complex organic molecules, including pharmaceuticals and polymers.
安全和危害
“2,6-Dichloro-4-fluorophenylboronic acid” is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
未来方向
Boron-containing compounds, including boronic acids, have been gaining interest in medicinal chemistry due to their potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that “2,6-Dichloro-4-fluorophenylboronic acid” could have potential applications in these areas.
作用机制
Target of Action
The primary target of the compound 2,6-Dichloro-4-fluorophenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 2,6-Dichloro-4-fluorophenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by 2,6-Dichloro-4-fluorophenylboronic acid is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial process in organic synthesis .
Result of Action
The molecular and cellular effects of the action of 2,6-Dichloro-4-fluorophenylboronic acid are the formation of new carbon–carbon bonds . This is a key step in many organic synthesis processes, enabling the creation of complex organic compounds .
Action Environment
The action, efficacy, and stability of 2,6-Dichloro-4-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the SM coupling reaction . .
属性
IUPAC Name |
(2,6-dichloro-4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2FO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQQDVRYPXXJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263653 | |
| Record name | B-(2,6-Dichloro-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-fluorophenylboronic acid | |
CAS RN |
1451392-99-6 | |
| Record name | B-(2,6-Dichloro-4-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2,6-Dichloro-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-dichloro-4-fluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















